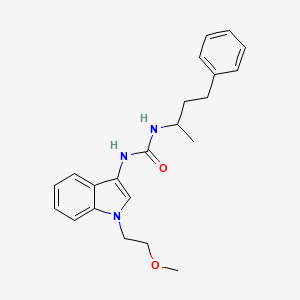
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(4-phenylbutan-2-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-(2-Methoxyethyl)-1H-indol-3-yl)-3-(4-phenylbutan-2-yl)urea is an organic compound characterized by its complex molecular structure. It is part of the indole and urea derivative family, exhibiting intriguing chemical properties that have piqued the interest of researchers in multiple scientific domains.
准备方法
Synthetic routes and reaction conditions: The synthesis of this compound typically involves the reaction of indole derivatives with substituted phenylbutyl isocyanates. The process begins with the preparation of 1-(2-methoxyethyl)-1H-indole, which is then reacted with 4-phenylbutan-2-yl isocyanate under controlled conditions, usually in the presence of a base like triethylamine. The reaction is typically conducted in an inert atmosphere at moderate temperatures to ensure high yield and purity.
Industrial production methods: Industrial-scale production often leverages batch or continuous-flow reactors to streamline the synthesis process. The choice of solvent, temperature, and pressure conditions are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of reactions it undergoes: 1-(1-(2-Methoxyethyl)-1H-indol-3-yl)-3-(4-phenylbutan-2-yl)urea undergoes several types of reactions, including oxidation, reduction, and nucleophilic substitution.
Common reagents and conditions used in these reactions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary; oxidation typically requires acidic or neutral environments, reduction reactions are often conducted under anhydrous conditions, and substitution reactions are facilitated by polar solvents.
Major products formed from these reactions: Oxidation can lead to the formation of corresponding indole oxides, while reduction may yield simpler urea derivatives. Substitution reactions often introduce new functional groups onto the indole or phenylbutan-2-yl moiety, leading to a wide variety of derivative compounds.
科学研究应用
This compound has found applications in various fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms and kinetics.
Biology: Researchers explore its biological activity, particularly its potential as an enzyme inhibitor or a ligand for specific receptors.
Medicine: Preliminary studies indicate its potential in pharmaceutical applications, especially in the development of novel therapeutic agents for treating conditions like cancer and neurological disorders.
Industry: It serves as a precursor in the synthesis of specialty chemicals and materials with specific properties desired in industrial applications.
作用机制
Mechanism by which the compound exerts its effects: The compound's mechanism of action typically involves binding to specific molecular targets within cells, such as enzymes or receptors, thereby modulating their activity.
Molecular targets and pathways involved: Potential targets include kinase enzymes, G-protein coupled receptors, and ion channels. The modulation of these targets can influence various signaling pathways, leading to the observed biological effects.
相似化合物的比较
1-(1H-Indol-3-yl)-3-(4-phenylbutan-2-yl)urea
1-(2-Methoxyethyl)-1H-indole-3-carboxamide
1-(1-(2-Methoxyethyl)-1H-indol-3-yl)-3-phenylurea
This comprehensive analysis provides a detailed insight into the compound 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(4-phenylbutan-2-yl)urea, highlighting its preparation, reactions, applications, mechanism of action, and comparison with similar compounds.
属性
IUPAC Name |
1-[1-(2-methoxyethyl)indol-3-yl]-3-(4-phenylbutan-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-17(12-13-18-8-4-3-5-9-18)23-22(26)24-20-16-25(14-15-27-2)21-11-7-6-10-19(20)21/h3-11,16-17H,12-15H2,1-2H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXHNOZRLIWOGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)NC2=CN(C3=CC=CC=C32)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
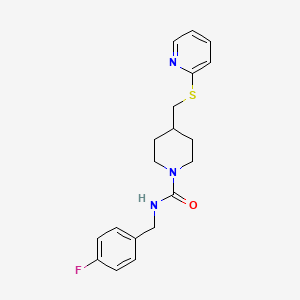

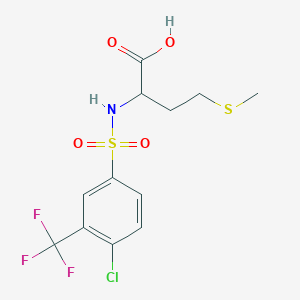
![4-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-13-chloro-9-methyl-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione](/img/structure/B2961391.png)
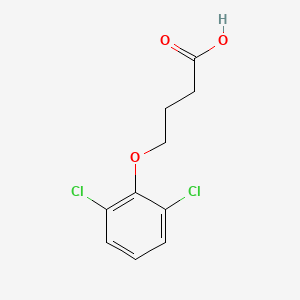
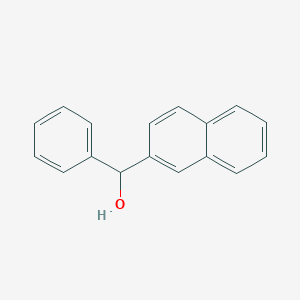
![N-(3-chlorophenyl)-2-cyano-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide](/img/structure/B2961397.png)
![benzo[d][1,3]dioxol-5-yl(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2961399.png)
![(5-Chlorothiophen-2-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2961400.png)
![2-(methylsulfanyl)-5-{(Z)-[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazol-4-one](/img/structure/B2961402.png)
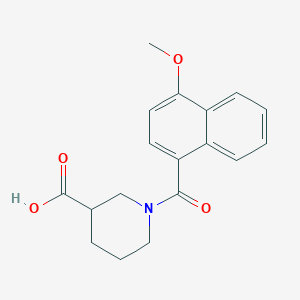
![4-(4-Chlorophenyl)-N-[4-(2-methoxyphenoxy)but-2-YN-1-YL]-4-oxobutanamide](/img/structure/B2961404.png)
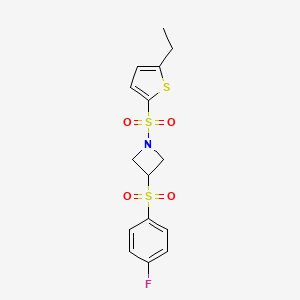
![N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3,5-dinitrobenzene-1-sulfonamide](/img/structure/B2961408.png)
